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molecular formula C16H13N3O2 B8600766 (2-Methyl-quinolin-4-yl)-(4-nitro-phenyl)-amine

(2-Methyl-quinolin-4-yl)-(4-nitro-phenyl)-amine

Cat. No. B8600766
M. Wt: 279.29 g/mol
InChI Key: RMQVUOBQPYXCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329288B2

Procedure details

0.6 g of 4-fluoronitrobenzene, 0.807 g of 4-aminoquinaldine, and 0.705 g of K2CO3 were added to a solution of 2.5 ml of N-methylpyrrolidinone. The reaction medium was heated at 60° C. for 6 hours and, after cooling to room temperature, was then poured into a water and ice mixture. The yellow precipitate formed was filtered off, reslurried in water and then dried over P2O5. 0.09 g of 2-methyl-N-(4-nitrophenyl)quinol-4-amine (13) was obtained after purification by chromatography on a column of silica (eluent: 50/50 dichloromethane/heptane).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.807 g
Type
reactant
Reaction Step One
Name
Quantity
0.705 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH2:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=[C:14]([CH3:22])[CH:13]=1.C([O-])([O-])=O.[K+].[K+].CN1CCCC1=O>O>[CH3:22][C:14]1[CH:13]=[C:12]([NH:11][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.807 g
Type
reactant
Smiles
NC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
0.705 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(=C1)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: CALCULATEDPERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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